molecular formula C12H12F2N2 B1407551 5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole CAS No. 1779136-91-2

5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole

Cat. No. B1407551
CAS RN: 1779136-91-2
M. Wt: 222.23 g/mol
InChI Key: PWWUKXCLMNAULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole, also known as DFPMI, is a chemical compound with potential applications in the field of medicinal chemistry. This compound is a derivative of indole and has a unique structure that makes it an interesting target for scientific research. In

Scientific Research Applications

5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole has potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory and anti-tumor properties. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been explored for its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole is not fully understood. However, it is believed to act on multiple targets within cells, including enzymes and receptors. This compound has been shown to inhibit the activity of enzymes involved in inflammation and tumor growth. It has also been shown to modulate the activity of certain receptors in the brain, which may be responsible for its potential neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have antiviral activity against certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of 5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole is its potential as a multi-target drug. Its ability to act on multiple targets within cells may make it a useful therapeutic agent for a variety of diseases. However, the complex synthesis of this compound may limit its use in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on 5-(3,3-Difluoropyrrolidin-1-yl)-1H-indole. One area of interest is its potential as a treatment for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its effects on the brain. Another area of interest is its potential as an antiviral agent. This compound has been shown to have activity against certain viruses, and further research is needed to determine its potential as a broad-spectrum antiviral agent. Finally, more research is needed to fully understand the potential side effects of this compound and its safety profile.

properties

IUPAC Name

5-(3,3-difluoropyrrolidin-1-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2/c13-12(14)4-6-16(8-12)10-1-2-11-9(7-10)3-5-15-11/h1-3,5,7,15H,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWUKXCLMNAULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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